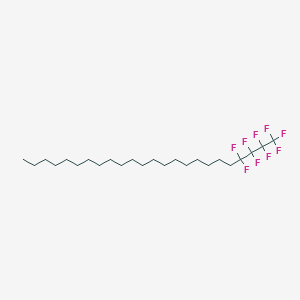

1-(Perfluorobutyl)icosane

Descripción general

Descripción

1-(Perfluorobutyl)icosane is a useful research compound. Its molecular formula is C24H41F9 and its molecular weight is 500.6. The purity is usually 95%.

The exact mass of the compound 1,1,1,2,2,3,3,4,4-Nonafluorotetracosane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Overview

1-(Perfluorobutyl)icosane, a perfluorinated compound, is recognized for its unique chemical properties, which stem from the presence of fluorine atoms. This compound is part of a larger class of perfluoroalkyl substances (PFAS), known for their environmental persistence and potential biological impacts. Understanding the biological activity of this compound is crucial for evaluating its safety and potential applications.

- Chemical Formula : C24H49F4

- CAS Number : 808758-67-0

- Molecular Weight : 400.47 g/mol

Biological Activity

The biological activity of this compound has been studied primarily in the context of its interaction with biological systems and its potential toxicological effects.

This compound interacts with various biological targets, including:

- Cell Membranes : The hydrophobic nature of perfluorinated compounds allows them to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Enzymatic Pathways : Some studies suggest that PFAS can inhibit or alter the activity of enzymes involved in lipid metabolism and detoxification processes.

Toxicological Studies

Research indicates that exposure to PFAS, including this compound, can lead to various health concerns:

- Endocrine Disruption : PFAS have been implicated in disrupting hormonal functions, affecting reproductive health and development.

- Carcinogenic Potential : Some studies have suggested a correlation between PFAS exposure and increased cancer risk, particularly liver and testicular cancers.

Case Studies

Several key studies highlight the biological activity and effects of this compound:

-

Study on Cellular Uptake :

- Researchers investigated the uptake of this compound in human liver cells. Results indicated significant accumulation within cells, suggesting potential bioaccumulation risks.

- Findings : Altered lipid profiles were observed, indicating disruption in lipid metabolism.

-

Endocrine Disruption Assessment :

- A study focused on the endocrine-disrupting effects of various PFAS, including this compound. It was found to interfere with estrogen receptor activity.

- Findings : Increased expression of estrogen-responsive genes was noted, raising concerns about reproductive health impacts.

-

Toxicity Evaluation in Animal Models :

- Animal studies demonstrated that chronic exposure to this compound resulted in liver toxicity and immune system alterations.

- Findings : Histopathological examinations revealed significant liver damage and immune dysregulation.

Data Table: Summary of Biological Effects

| Study Type | Key Findings | Implications |

|---|---|---|

| Cellular Uptake | Significant accumulation in liver cells | Risk of bioaccumulation |

| Endocrine Disruption | Interference with estrogen receptor activity | Potential reproductive health risks |

| Animal Toxicity | Liver toxicity and immune alterations | Long-term health implications |

Aplicaciones Científicas De Investigación

Material Science Applications

Surface Modifications:

1-(Perfluorobutyl)icosane is utilized in developing surface coatings with low surface energy, making them hydrophobic and oleophobic. These properties are particularly valuable in applications such as:

- Textiles: Enhancing water and stain resistance in fabrics.

- Electronics: Coating smartphone screens and other devices to repel water and dirt.

Langmuir Monolayers:

Studies have demonstrated that compounds like this compound can form Langmuir monolayers, which are crucial for studying surface phenomena. These monolayers can be used to understand the interactions at the air-water interface, influencing applications in biosensors and drug delivery systems .

Environmental Applications

PFAS Research:

As part of the larger class of per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental persistence and potential impacts. Research indicates that while these compounds are effective in various applications, they raise concerns regarding bioaccumulation and toxicity. Understanding their behavior in the environment is essential for developing regulations and alternatives .

Biodegradation Studies:

Investigations into the biodegradation pathways of fluorinated compounds like this compound help assess their long-term environmental effects. Studies suggest that certain microorganisms can degrade these substances under specific conditions, which could lead to potential bioremediation strategies .

Chemical Synthesis Applications

Fluorination Reactions:

this compound serves as a reagent in fluorination reactions, enabling the introduction of fluorinated groups into organic molecules. This has implications for:

- Pharmaceuticals: Enhancing the efficacy and stability of drug compounds through fluorination.

- Material Development: Creating new polymers with tailored properties for specific applications.

Substitution Reactions:

Recent studies have explored the use of this compound in radical substitution reactions involving aromatic compounds. This method allows for the selective introduction of perfluorinated groups into complex organic frameworks, which is valuable in synthesizing advanced materials .

Case Study 1: Textile Applications

A study demonstrated that textiles treated with this compound exhibited significantly improved water repellency compared to untreated fabrics. This treatment maintained its effectiveness after multiple washes, highlighting its potential for durable textile applications.

Case Study 2: Environmental Impact Assessment

Research conducted by the Swedish Chemicals Agency assessed the environmental impact of PFAS, including this compound. The findings indicated that while effective in industrial applications, these substances require careful management due to their persistence in ecosystems and potential health risks .

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluorotetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41F9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(25,26)22(27,28)23(29,30)24(31,32)33/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQWBWDZOCEUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41F9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10840257 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10840257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808758-67-0 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10840257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Perfluorobutyl)icosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.